molecular formula C18H18N2O2S2 B3200354 N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017663-30-7

N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No.: B3200354
CAS No.: 1017663-30-7
M. Wt: 358.5 g/mol
InChI Key: ZKAFYENDQIZCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3-methoxyphenyl group linked via a propanamide chain to a 2-methyl-4-(thiophen-2-yl)-1,3-thiazole core.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12-19-18(15-7-4-10-23-15)16(24-12)8-9-17(21)20-13-5-3-6-14(11-13)22-2/h3-7,10-11H,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAFYENDQIZCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₂S₂
Molecular Weight 358.5 g/mol
CAS Number 1017663-30-7

The structure features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Research indicates that compounds containing thiazole moieties can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanism of action for this compound has not been extensively characterized; however, similar compounds have shown activity against multiple targets:

  • Antimicrobial Activity : Thiazole derivatives are known to exhibit antibacterial and antifungal properties. For instance, studies on related thiazole compounds demonstrated significant inhibition of bacterial growth at low micromolar concentrations.
  • Anticancer Potential : Some thiazole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR of thiazole-based compounds suggests that modifications on the phenyl ring and the thiazole moiety can significantly affect biological activity. For example:

  • Substitution patterns on the phenyl ring can enhance binding affinity to target proteins.
  • The presence of electron-donating or electron-withdrawing groups can modify the compound's lipophilicity and solubility, impacting bioavailability.

Case Studies

  • Antimicrobial Activity : A study investigated a series of thiazole derivatives similar to this compound, revealing that certain substitutions led to enhanced activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
  • Anticancer Studies : In vitro assays demonstrated that compounds with structural similarities exhibited IC₅₀ values ranging from 10 to 30 µM against various cancer cell lines, indicating moderate to high anticancer potential .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 3-Methoxyphenyl, 2-methyl-thiazole, thiophen-2-yl Not provided Combines methoxy, thiazole, and thiophene groups
N-Cyclopentyl-3-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanamide Cyclopentyl (vs. 3-methoxyphenyl) 320.47 Increased lipophilicity due to cyclopentyl; potential altered receptor binding
2-(2-Carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide (ZINC C13637710) Carbamimidamido, 4-oxo-thiazolidine, acetamide chain Not provided Enhanced hydrogen-bonding capacity; possible metabolic instability
3-(2-Methoxyphenyl)-N-[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)thiophen-3-yl]propanamide 2-Methoxyphenyl, thiophen-3-yl (vs. thiophen-2-yl) Not provided Altered electronic effects due to substituent positions; potential isomerism
N-[2-(4-Nitroanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]propanamide (12cb) 4-Nitroanilino, 4-oxo-thiazolidine Not provided Electron-withdrawing nitro group may reduce solubility; higher reactivity

Physicochemical Properties

  • Lipophilicity : Cyclopentyl-substituted analogs () are more lipophilic than the target compound, which may affect membrane permeability .
  • Hydrogen Bonding : Carbamimidamido groups (ZINC C13637710, ) increase polarity, whereas the target compound’s methoxy and thiophenyl groups balance lipophilicity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Reactant of Route 2
N-(3-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.